N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide
Brand Name: Vulcanchem
CAS No.: 683765-38-0
VCID: VC4708289
InChI: InChI=1S/C22H25N3O3S2/c1-15-6-4-5-13-25(15)30(27,28)17-11-9-16(10-12-17)21(26)24-22-19(14-23)18-7-2-3-8-20(18)29-22/h9-12,15H,2-8,13H2,1H3,(H,24,26)
SMILES: CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CCCC4)C#N
Molecular Formula: C22H25N3O3S2
Molecular Weight: 443.58

N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide

CAS No.: 683765-38-0

Cat. No.: VC4708289

Molecular Formula: C22H25N3O3S2

Molecular Weight: 443.58

* For research use only. Not for human or veterinary use.

N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide - 683765-38-0

CAS No. 683765-38-0
Molecular Formula C22H25N3O3S2
Molecular Weight 443.58
IUPAC Name N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide
Standard InChI InChI=1S/C22H25N3O3S2/c1-15-6-4-5-13-25(15)30(27,28)17-11-9-16(10-12-17)21(26)24-22-19(14-23)18-7-2-3-8-20(18)29-22/h9-12,15H,2-8,13H2,1H3,(H,24,26)
Standard InChI Key HWIHLJCNMGVMPP-UHFFFAOYSA-N
SMILES CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CCCC4)C#N

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 4,5,6,7-tetrahydrobenzo[b]thiophene scaffold substituted at position 2 with a cyano group and an amide-linked benzamide moiety. The benzamide is further functionalized at the para position with a sulfonamide group connected to a 2-methylpiperidine ring. Key structural attributes include:

  • Tetrahydrobenzo[b]thiophene core: Confers planarity and hydrophobic interactions with biological targets .

  • Cyano group (-CN): Enhances electron-withdrawing properties and hydrogen-bonding capacity .

  • Sulfonamide linker: Improves solubility and facilitates interactions with enzyme active sites.

  • 2-Methylpiperidine: Contributes to stereochemical complexity and modulates blood-brain barrier permeability.

The molecular formula is C₂₂H₂₅N₃O₃S₂, with a molecular weight of 443.58 g/mol. Computational studies predict a logP value of 3.2, indicating moderate lipophilicity, and a polar surface area of 112 Ų, suggesting favorable membrane permeability.

Synthesis and Structural Optimization

Synthetic Pathways

The compound is typically synthesized via a multi-step protocol leveraging the Gewald reaction and sequential coupling reactions :

  • Gewald Reaction: Cyclohexanone reacts with malononitrile and elemental sulfur in the presence of morpholine to form 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile .

  • Benzamide Formation: The amine group undergoes nucleophilic acyl substitution with 4-((2-methylpiperidin-1-yl)sulfonyl)benzoyl chloride.

  • Purification: Final purification via recrystallization or column chromatography yields >95% purity.

Key Reaction Conditions:

  • Temperature: 60–80°C for cyclization steps .

  • Catalysts: Morpholine for the Gewald reaction; triethylamine (TEA) for acylation .

  • Solvents: Ethanol, dioxane, and dichloromethane (DCM) .

Biological Activity and Mechanism of Action

Enzyme Inhibition Profiles

The compound exhibits selective inhibition against key enzymatic targets:

TargetIC₅₀ (μM)Binding Affinity (kcal/mol)Mechanism
5-Lipoxygenase (5-LOX)0.12 ± 0.03-9.7Competitive inhibition at the arachidonate site
HDAC11.8 ± 0.2-8.2Zinc chelation via sulfonamide group
α-Glucosidase9.26 ± 1.84-7.9Non-competitive inhibition

Notable Features:

  • 5-LOX Selectivity: 50-fold selectivity over COX-2 (IC₅₀ = 6.1 μM) , reducing gastrointestinal toxicity risks compared to NSAIDs.

  • HDAC Isoform Specificity: 3.5-fold preference for HDAC1 over HDAC6 , critical for cancer epigenetics.

Anti-Inflammatory Activity

In murine models, the compound reduced carrageenan-induced paw edema by 68% at 10 mg/kg, outperforming indomethacin (55%) . Mechanistically, it suppresses leukotriene B₄ (LTB₄) synthesis by blocking 5-LOX-mediated arachidonic acid metabolism .

Pharmacokinetic and Toxicity Profiles

ADME Properties

  • Absorption: 89% oral bioavailability in rats due to balanced lipophilicity.

  • Metabolism: Hepatic CYP3A4-mediated oxidation of the piperidine ring; t₁/₂ = 4.2 h.

  • Excretion: 70% renal, 25% fecal.

Future Directions and Challenges

Structural Optimization Opportunities

  • Piperidine Modifications: Introducing fluorine at C2 to enhance metabolic stability.

  • Sulfonamide Replacements: Testing phosphonamide or carbamate linkers for improved HDAC1 selectivity .

Clinical Translation Barriers

  • Formulation Challenges: Poor aqueous solubility (0.12 mg/mL) necessitates nanoparticle delivery systems.

  • Target Validation: CRISPR-Cas9 knockout studies needed to confirm 5-LOX as the primary anti-inflammatory target.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator